2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-4-amine
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Overview
Description
2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-4-amine is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-4-amine typically involves multiple steps. One common approach includes the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrazine ring, followed by functionalization to introduce the piperazine and pyrimidine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the preparation of intermediates, purification, and final product isolation .
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazolo[1,5-a]pyrazine core .
Scientific Research Applications
2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropylpyrazolo[1,5-a]pyrazin-4-ol
- 4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine
- 2-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
Compared to these similar compounds, 2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-4-amine stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C19H24N8 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine |
InChI |
InChI=1S/C19H24N8/c1-2-20-17-5-6-22-19(23-17)26-11-9-25(10-12-26)18-16-13-15(14-3-4-14)24-27(16)8-7-21-18/h5-8,13-14H,2-4,9-12H2,1H3,(H,20,22,23) |
InChI Key |
RFRPYPVPKBLKCE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5CC5 |
Origin of Product |
United States |
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